6-{[4-(4-ethoxybenzoyl)piperazin-1-yl]sulfonyl}-3-ethyl-1,3-benzoxazol-2(3H)-one
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Description
The compound “6-{[4-(4-ethoxybenzoyl)piperazin-1-yl]sulfonyl}-3-ethyl-1,3-benzoxazol-2(3H)-one” is an organic compound. It is a part of the benzoxazole family, which is often used in the pharmaceutical industry .
Molecular Structure Analysis
The molecular formula of this compound is C23H27N3O6S . It has a molecular weight of 473.55 . The structure includes a benzoxazole ring, a piperazine ring, and an ethoxybenzoyl group .Physical and Chemical Properties Analysis
The compound has a logP value of 2.5013 and a logD value of 2.5009 . These values indicate the compound’s lipophilicity, which can influence its absorption and distribution in the body .Scientific Research Applications
Synthesis and Antimicrobial Activities
Research involving piperazine derivatives, such as the synthesis of new 1,2,4-triazole derivatives, has demonstrated their potential antimicrobial activities. For example, Bektaş et al. (2007) synthesized novel derivatives and screened them for antimicrobial activities, with some showing good or moderate activities against test microorganisms (Bektaş et al., 2007). This suggests that compounds with similar structural elements, including the one , could potentially be explored for antimicrobial properties.
Chemically Removable Derivatization Reagent for Liquid Chromatography
In analytical chemistry, specifically liquid chromatography, piperazine derivatives have been utilized as derivatization agents. Wu et al. (1997) developed a new sulfonate reagent for analytical derivatization, improving sensitivity and detection limits in the analysis of analytes (Wu et al., 1997). This indicates that the compound of interest could have applications in enhancing analytical methodologies through derivatization.
Antiproliferative Activity
Compounds containing piperazine and benzoxazole structures have been evaluated for their antiproliferative activity against human cancer cell lines. Mallesha et al. (2012) synthesized derivatives that showed good activity on several cell lines, suggesting the potential use of similar compounds in cancer research and therapy (Mallesha et al., 2012).
Crystal Structure Analysis
The determination of crystal structures of compounds containing piperazine units has been instrumental in understanding their chemical behavior and interactions. Faizi et al. (2016) reported the crystal structure of a related compound, highlighting the significance of structural analysis in the development of new chemical entities (Faizi et al., 2016).
Antioxidant and Cytotoxic Agents
Research has also focused on synthesizing sulfonylpiperazine derivatives with antioxidant and cytotoxic properties. Patel et al. (2019) investigated chrysin-based sulfonylpiperazines for their free radical scavenging potential and cytotoxic efficacies, indicating the broad therapeutic potential of such compounds (Patel et al., 2019).
Properties
IUPAC Name |
methyl 4-[(2,4-dimethylphenyl)methoxy]quinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-13-8-9-15(14(2)10-13)12-24-19-11-18(20(22)23-3)21-17-7-5-4-6-16(17)19/h4-11H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHIKNNWGGOLWJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)COC2=CC(=NC3=CC=CC=C32)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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